molecular formula C14H18N2O2 B2948959 3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid CAS No. 743444-31-7

3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B2948959
CAS No.: 743444-31-7
M. Wt: 246.31
InChI Key: YMSKSICYXFGCLY-UHFFFAOYSA-N
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Description

3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid is a complex organic compound characterized by its pyrrole ring and cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Fischer indole synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The butyl group and cyano group are then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share the pyrrole ring structure and have similar biological activities.

  • Cyano-containing compounds:

Uniqueness: 3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(1-butyl-2,5-dimethylpyrrol-3-yl)-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-5-6-16-10(2)7-12(11(16)3)8-13(9-15)14(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSKSICYXFGCLY-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=C1C)C=C(C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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